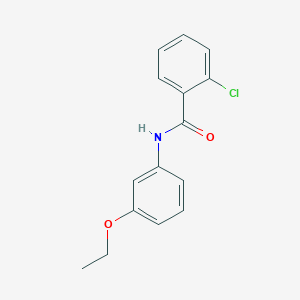
N-(2-naphthyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-naphthyl)thiophene-2-carboxamide, also known as NATCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. NATCA is a heterocyclic compound that contains a naphthalene ring and a thiophene ring, which are connected by a carboxamide group. This compound has shown promising results in scientific research, particularly in the fields of medicinal chemistry and materials science.
Wirkmechanismus
The mechanism of action of N-(2-naphthyl)thiophene-2-carboxamide is not fully understood. However, it is believed that the compound exerts its pharmacological effects by interacting with various molecular targets, such as enzymes, receptors, and ion channels. N-(2-naphthyl)thiophene-2-carboxamide has been shown to bind to the active site of acetylcholinesterase and inhibit its activity, thereby increasing the levels of acetylcholine in the brain. This mechanism is similar to that of certain drugs used in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
N-(2-naphthyl)thiophene-2-carboxamide has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in vitro and in vivo. N-(2-naphthyl)thiophene-2-carboxamide has also been shown to inhibit the activation of nuclear factor-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune responses. Additionally, N-(2-naphthyl)thiophene-2-carboxamide has been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-naphthyl)thiophene-2-carboxamide is its relatively simple synthesis method, which allows for the production of large quantities of the compound. N-(2-naphthyl)thiophene-2-carboxamide is also stable under normal laboratory conditions and can be stored for extended periods of time without significant degradation. However, one limitation of N-(2-naphthyl)thiophene-2-carboxamide is its low solubility in water, which may limit its use in certain applications. Additionally, the mechanism of action of N-(2-naphthyl)thiophene-2-carboxamide is not fully understood, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-naphthyl)thiophene-2-carboxamide. One area of interest is the development of N-(2-naphthyl)thiophene-2-carboxamide-based fluorescent probes for the detection of metal ions. Another potential direction is the investigation of N-(2-naphthyl)thiophene-2-carboxamide's potential as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders. Further studies are also needed to elucidate the mechanism of action of N-(2-naphthyl)thiophene-2-carboxamide and its potential applications in materials science and other fields.
Synthesemethoden
The synthesis of N-(2-naphthyl)thiophene-2-carboxamide involves the reaction of 2-naphthylamine and thiophene-2-carboxylic acid in the presence of a coupling agent, such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), in a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is then heated to reflux for several hours, followed by purification using column chromatography to obtain the pure product.
Wissenschaftliche Forschungsanwendungen
N-(2-naphthyl)thiophene-2-carboxamide has been studied extensively for its potential applications in medicinal chemistry. It has been found to exhibit antitumor, anti-inflammatory, and analgesic activities. N-(2-naphthyl)thiophene-2-carboxamide has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. Additionally, N-(2-naphthyl)thiophene-2-carboxamide has been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
Molekularformel |
C15H11NOS |
|---|---|
Molekulargewicht |
253.32 g/mol |
IUPAC-Name |
N-naphthalen-2-ylthiophene-2-carboxamide |
InChI |
InChI=1S/C15H11NOS/c17-15(14-6-3-9-18-14)16-13-8-7-11-4-1-2-5-12(11)10-13/h1-10H,(H,16,17) |
InChI-Schlüssel |
HTPMOOGWPOSIGM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC=CS3 |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




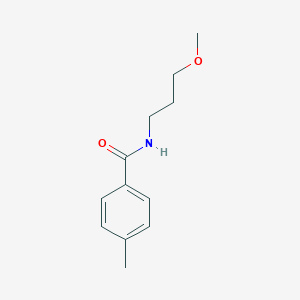
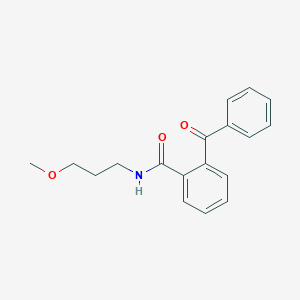
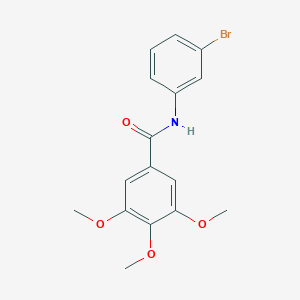
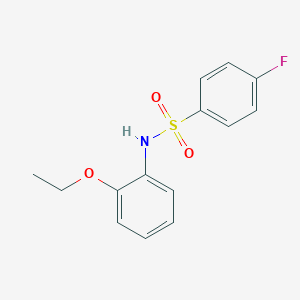
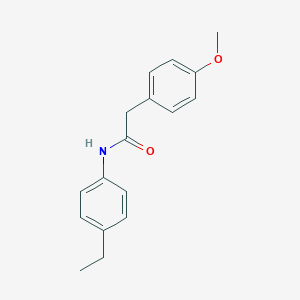


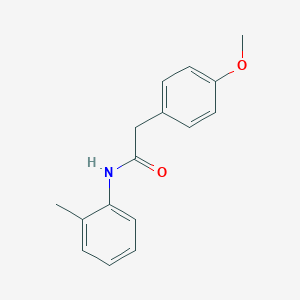

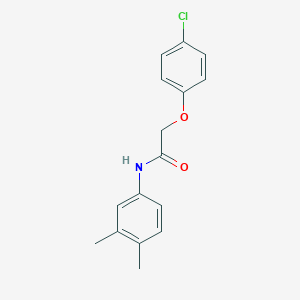
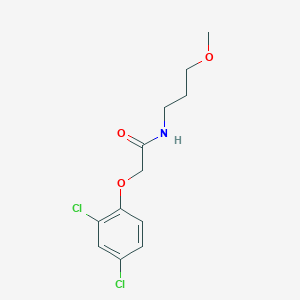
![Ethyl 3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzoate](/img/structure/B291827.png)
